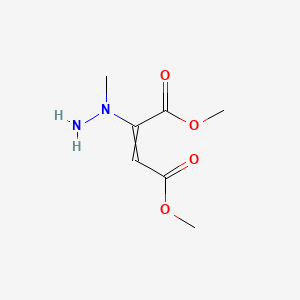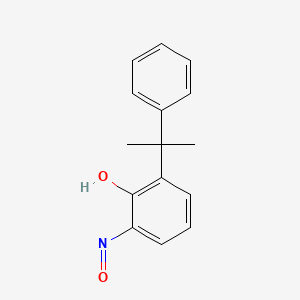
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with a complex structure that includes a phenol group, a nitroso group, and a 1-methyl-1-phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of a precursor phenol compound. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitroso group at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- may involve large-scale nitration reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds and participate in aromatic interactions, affecting the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1-methyl-1-phenylethyl)-: The position of the substituent on the phenol ring differs, leading to variations in reactivity and applications.
Phenol, 2-(1,1-dimethylethyl)-:
Uniqueness
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of both the nitroso group and the 1-methyl-1-phenylethyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59919-24-3 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H15NO2/c1-15(2,11-7-4-3-5-8-11)12-9-6-10-13(16-18)14(12)17/h3-10,17H,1-2H3 |
Clé InChI |
QIVUKSZPUSACAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

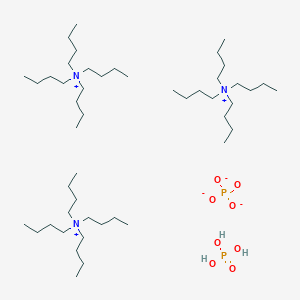
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)

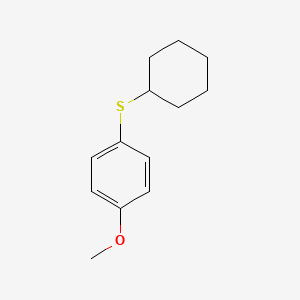


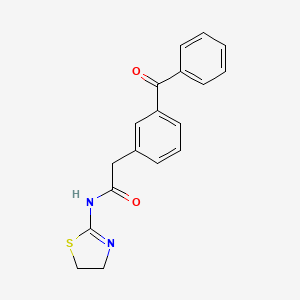
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

